molecular formula C7H14ClNO3 B1586566 3-Morpholin-4-Yl-Propionic Acid Hydrochloride CAS No. 6319-95-5

3-Morpholin-4-Yl-Propionic Acid Hydrochloride

Cat. No.: B1586566
CAS No.: 6319-95-5
M. Wt: 195.64 g/mol
InChI Key: JLAHMPKUDAJSKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Morpholin-4-Yl-Propionic Acid Hydrochloride involves the Michael addition of morpholine to α-bromoacrylic acid esters. This reaction is typically carried out in a one-pot synthesis, where α-bromoacrylic acid esters are first prepared and then converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines, such as morpholine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those described above. The process may include additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-Yl-Propionic Acid Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. Reaction conditions typically involve the use of solvents such as acetone, chloroform, or dichloromethane, and may require specific temperatures and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives and β-amino acid esters .

Mechanism of Action

The mechanism of action of 3-Morpholin-4-Yl-Propionic Acid Hydrochloride involves its ability to form hydrogen bonds with other molecules, which can stabilize its axial orientation. This property makes it a valuable component in the synthesis of biologically active compounds. The compound can interact with various molecular targets and pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable hydrogen bonds and its specific axial orientation. These properties make it particularly useful in the synthesis of biologically active compounds and in various industrial applications .

Properties

IUPAC Name

3-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAHMPKUDAJSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375038
Record name 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-95-5
Record name 6319-95-5
Source DTP/NCI
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Record name 3-(Morpholin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholin-4-yl)propanoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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